molecular formula C19H19NOS B1218977 Ketotifen CAS No. 34580-13-7

Ketotifen

Cat. No.: B1218977
CAS No.: 34580-13-7
M. Wt: 309.4 g/mol
InChI Key: ZCVMWBYGMWKGHF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ketotifen plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a histamine H1 receptor blocker, preventing histamine from binding to these receptors on cells such as smooth muscle, endothelium, and nerve cells . Additionally, this compound stabilizes mast cells, inhibiting the release of histamine, leukotrienes, and other inflammatory mediators . This dual action makes this compound effective in managing allergic reactions and inflammatory responses.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by blocking histamine H1 receptors, which are involved in cell signaling pathways that mediate allergic responses . By stabilizing mast cells, this compound prevents the release of histamine and other inflammatory substances, thereby reducing symptoms such as itching, sneezing, and swelling . This compound also acts as a leukotriene antagonist and a phosphodiesterase inhibitor, further modulating cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to histamine H1 receptors, preventing histamine from activating these receptors . This action reduces the symptoms of histamine-mediated reactions. This compound also stabilizes mast cells, inhibiting the release of histamine and other inflammatory mediators . Additionally, this compound functions as a leukotriene antagonist, blocking inflammation-causing chemicals, and as a phosphodiesterase inhibitor, regulating blood vessel dilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound significantly reduces respiratory symptoms and the need for concomitant antiasthmatic drugs after 6 to 12 weeks of administration . The stability and degradation of this compound in various formulations have been studied, with fast-dissolving tablets showing rapid disintegration and drug release . Long-term effects on cellular function have been observed, with this compound maintaining its efficacy in reducing allergic symptoms over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rodent model of endometriosis, this compound significantly reduced hyperalgesia and the development of endometriotic lesions at dosages of 1 or 10 mg/kg/day . Higher doses of this compound have been associated with toxic effects, including inappetence, depression, and gastric ulceration . These studies highlight the importance of determining the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is extensively metabolized in humans, with three distinct metabolites detected in human urine: demethylation, N-oxidation, and N-glucuronidation . The metabolism of this compound involves liver microsomes, and the kinetic parameters of N-glucuronidation have been characterized . These metabolic pathways play a crucial role in the drug’s bioavailability and therapeutic effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is 75% protein-bound in plasma, though the specific proteins to which it binds are unclear . Studies have shown that this compound and its active metabolite, northis compound, are taken up by cells and distributed in the brain, with no stereoselective transport observed . The brain-to-plasma ratios indicate that this compound has a higher concentration in the brain compared to its metabolite .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound is known to stabilize mast cells, which are found in various tissues, including the skin, lungs, and gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ketotifen can be synthesized through a multi-step process involving the cyclization of appropriate intermediates. One common synthetic route involves the reaction of 4-chlorobenzo[b]thiophene with 1-methylpiperidine in the presence of a base to form the desired product . The reaction conditions typically include refluxing the reactants in an appropriate solvent such as toluene or xylene.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition . The final product is purified through crystallization or chromatography to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Ketotifen undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using cerium(IV) in an acidic medium .

Common Reagents and Conditions

    Oxidation: Cerium(IV) in sulfuric acid.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions with halogenated intermediates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation with cerium(IV) can yield this compound N-oxide .

Properties

IUPAC Name

2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one
Source PubChem
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InChI

InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3
Source PubChem
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InChI Key

ZCVMWBYGMWKGHF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1
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Molecular Formula

C19H19NOS
Record name KETOTIFEN
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DSSTOX Substance ID

DTXSID701019837
Record name (-)-Ketotifen
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Molecular Weight

309.4 g/mol
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Physical Description

Crystals (from ethyl acetate). (NTP, 1992), Solid
Record name KETOTIFEN
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Solubility

Readily soluble, In water, 15.3 mg/L at 25 °C /Estimated/, 7.87e-03 g/L
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Vapor Pressure

4.2X10-8 mm Hg at 25 °C /Estimated/
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Mechanism of Action

The precise mechanism(s) through which ketotifen exerts its therapeutic effects are unclear. Ketotifen is a potent and non-competitive antagonist of H1 histamine receptors, which is likely to be a significant contributor to its anti-allergic activity. In addition, ketotifen stabilizes mast cells and has demonstrated _in vitro_ the ability to inhibit the release of allergic and inflammatory mediators such as histamine, leukotrienes C4 and D4 (i.e. SRS-A), and platelet-activating factor (PAF). Other _in vivo_ observations thought to contribute to ketotifen's efficacy in asthma include the inhibition of various PAF-mediated processes (e.g. airway hyperreactivity, eosinophil and platelet accumulation in the airways), prevention of leukotriene-induced bronchoconstriction, and suppression of eosinophil priming., Ketotifen is a non-bronchodilator antiasthmatic drug which inhibits the effects of certain endogenous substances known to be inflammatory mediators, and thereby exerts antiallergic activity. Ketotifen possesses a powerful and sustained non-competitive histamine (H1) blocking property. Ketotifen's antihistamine (H1) effect seems to be distinct from it antiallergic properties. Properties of ketotifen which may contribute to its antiallergic activity and its ability to affect the underlying pathology of asthma include: In Vivo results: Inhibition of the development of airway hyperreactivity associated with activation of platelets by PAF (Platelet Activating Factor) or caused by neural activation following the use of sympathomimetic drugs or the exposure to allergen; inhibition of PAF-induced accumulation of eosinophils and platelets in the airways; suppression of the priming of eosinophils by human recombinant cytokines and thereby suppression of the influx of eosinophils into inflammatory loci; antagonism of bronchoconstriction due to leukotrienes. In Vitro results: inhibition of the release of allergic mediators such as histamine, leukotrienes C4 and D4 (SRS-A) and PAF. /Ketotifen fumarate (systemic)/
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Color/Form

Crystals from ethyl acetate

CAS No.

34580-13-7, 116655-76-6, 34580-14-8
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Melting Point

304 to 307 °F (NTP, 1992), 152-153 °C, 191 °C (fumarate salt)
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Synthesis routes and methods

Procedure details

2.75 kg of ketotifen hydrogen fumarate is mixed with 8.55 kg lactose for 5 minutes. The mass is sieved (vibration sieve; mesh width 500; hole size 250 microns). Separately 15 kg lactose and 2.5 kg corn starch are sieved and mixed (vibration sieve; hole size 1600 microns, wire diameter 630 microns). Glyceryl ditripalmitostearate is sieved (mesh width 1600, hole size 630 microns) and 41.2 kg thereof is mixed with two previously sieved masses, forming ketotifen fat granulate over ca. 30 minutes to ca. 50° C. The fat granulate is cooled to about 20° to 30° C. The mass is broken up using a sieve (hole size 1.5 mm). Total weight (two batches) 140 kg.
Quantity
2.75 kg
Type
reactant
Reaction Step One
Name
lactose
Quantity
8.55 kg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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